molecular formula C16H13F3N2O3S B11521678 2-methoxy-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide

2-methoxy-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide

Cat. No.: B11521678
M. Wt: 370.3 g/mol
InChI Key: QONLABMPXXRWRL-ZHZULCJRSA-N
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Description

2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide is a complex organic compound that features a combination of methoxy, trifluoro, oxo, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide typically involves the reaction of 2-methoxybenzohydrazide with a trifluoroacetylated thiophene derivative under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide is unique due to its trifluoro and thiophene groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13F3N2O3S

Molecular Weight

370.3 g/mol

IUPAC Name

2-methoxy-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide

InChI

InChI=1S/C16H13F3N2O3S/c1-24-12-6-3-2-5-10(12)15(23)21-20-14(16(17,18)19)9-11(22)13-7-4-8-25-13/h2-8H,9H2,1H3,(H,21,23)/b20-14-

InChI Key

QONLABMPXXRWRL-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F

Origin of Product

United States

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